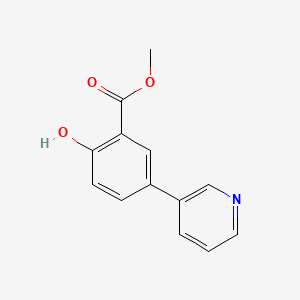
Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a pyridine ring attached to a benzoate moiety, with a hydroxyl group at the second position and a methyl ester group at the fifth position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate typically involves the esterification of 2-hydroxy-5-(pyridin-3-yl)benzoic acid. One common method is the Fischer esterification, where the benzoic acid is reacted with methanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to drive the equilibrium towards the formation of the ester.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process while minimizing the need for corrosive liquid acids.
化学反応の分析
Types of Reactions: Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products:
Oxidation: Formation of 2-hydroxy-5-(pyridin-3-yl)benzaldehyde or 2-hydroxy-5-(pyridin-3-yl)benzoic acid.
Reduction: Formation of 2-hydroxy-5-(pyridin-3-yl)benzyl alcohol.
Substitution: Formation of nitro or halogenated derivatives of the pyridine ring.
科学的研究の応用
Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate and its derivatives often involves interaction with biological macromolecules. The pyridine ring can engage in π-π stacking interactions with aromatic amino acids in proteins, while the hydroxyl and ester groups can form hydrogen bonds with active site residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed biological effects .
類似化合物との比較
Methyl 2-hydroxybenzoate: Lacks the pyridine ring, making it less versatile in terms of biological activity.
Methyl 5-(pyridin-3-yl)benzoate: Lacks the hydroxyl group, which reduces its ability to form hydrogen bonds.
2-Hydroxy-5-(pyridin-3-yl)benzoic acid: The free carboxylic acid group makes it more acidic and less lipophilic compared to the ester.
Uniqueness: Methyl 2-hydroxy-5-(pyridin-3-yl)benzoate is unique due to the combination of the hydroxyl group and the pyridine ring, which enhances its ability to interact with biological targets and increases its potential for diverse chemical modifications.
特性
分子式 |
C13H11NO3 |
|---|---|
分子量 |
229.23 g/mol |
IUPAC名 |
methyl 2-hydroxy-5-pyridin-3-ylbenzoate |
InChI |
InChI=1S/C13H11NO3/c1-17-13(16)11-7-9(4-5-12(11)15)10-3-2-6-14-8-10/h2-8,15H,1H3 |
InChIキー |
KDGVQKPJCKZWCP-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C1=C(C=CC(=C1)C2=CN=CC=C2)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







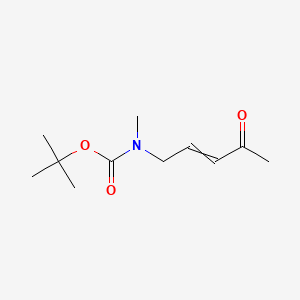
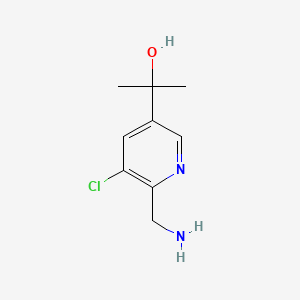
![(2S)-2-amino-N-[(3-cyanophenyl)methyl]-3,3-dimethylbutanamide](/img/structure/B13907138.png)
![Ditert-butyl cis-2,5-diazabicyclo[4.2.0]octane-2,5-dicarboxylate](/img/structure/B13907146.png)
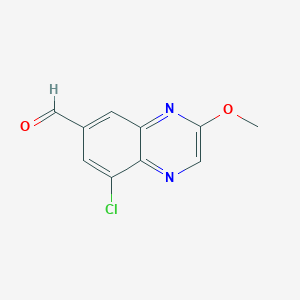


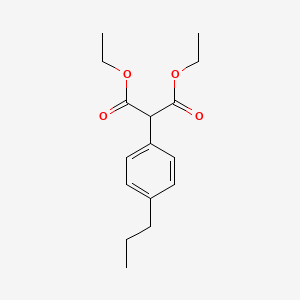
![1,1-Difluoro-6-azaspiro[3.5]nonane hydrochloride](/img/structure/B13907173.png)
